4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole can be achieved through various methods. One common approach involves the reaction of 2-methyl-4,5-dihydro-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted thiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Methyl-4,5-dihydro-1,3-thiazole.
Scientific Research Applications
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole has diverse applications in scientific research:
Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites in enzymes or receptors, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It may interfere with metabolic pathways involving sulfur and nitrogen-containing compounds, affecting cellular processes such as DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5-dihydro-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-thiazole: Similar structure but with a bromomethyl group, leading to different reactivity in nucleophilic substitution reactions.
4-(Hydroxymethyl)-2-methyl-4,5-dihydro-1,3-thiazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness
4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole is unique due to its chloromethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H8ClNS |
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Molecular Weight |
149.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H8ClNS/c1-4-7-5(2-6)3-8-4/h5H,2-3H2,1H3 |
InChI Key |
VTVYEJATYWSLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CS1)CCl |
Origin of Product |
United States |
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